(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 624724-25-0
VCID: VC16135777
InChI: InChI=1S/C28H31N3O2S2/c1-5-6-14-30-27(32)25(35-28(30)34)16-22-17-31(23-10-8-7-9-11-23)29-26(22)21-12-13-24(20(4)15-21)33-18-19(2)3/h7-13,15-17,19H,5-6,14,18H2,1-4H3/b25-16-
SMILES:
Molecular Formula: C28H31N3O2S2
Molecular Weight: 505.7 g/mol

(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 624724-25-0

Cat. No.: VC16135777

Molecular Formula: C28H31N3O2S2

Molecular Weight: 505.7 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one - 624724-25-0

Specification

CAS No. 624724-25-0
Molecular Formula C28H31N3O2S2
Molecular Weight 505.7 g/mol
IUPAC Name (5Z)-3-butyl-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C28H31N3O2S2/c1-5-6-14-30-27(32)25(35-28(30)34)16-22-17-31(23-10-8-7-9-11-23)29-26(22)21-12-13-24(20(4)15-21)33-18-19(2)3/h7-13,15-17,19H,5-6,14,18H2,1-4H3/b25-16-
Standard InChI Key YBANCNBAMYPCLN-XYGWBWBKSA-N
Isomeric SMILES CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S
Canonical SMILES CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S

Introduction

Chemical Classification and Structural Features

Molecular Architecture

The compound belongs to the thiazolidinone class, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its structure integrates a pyrazole moiety substituted with aromatic groups, a methylene bridge, and a thioxo group at position 2 of the thiazolidinone core . Key substituents include:

  • A 4-isobutoxy-3-methylphenyl group at position 3 of the pyrazole ring.

  • A phenyl group at position 1 of the pyrazole.

  • A butyl chain at position 3 of the thiazolidinone ring.

The Z-configuration at the methylene bridge (C5) is critical for maintaining planar geometry, which influences molecular interactions with biological targets .

Table 1: Molecular Data Comparison with Analogs

PropertyTarget CompoundAnalog Analog
Molecular FormulaC₃₀H₃₄N₃O₂S₂C₂₇H₂₉N₃O₂S₂C₂₇H₂₉N₃O₂S₂
Molecular Weight (g/mol)548.7491.7491.7
Key Substituents4-Isobutoxy-3-methylphenyl, butyl4-Butoxy-2-methylphenyl, isopropyl4-Butoxy-3-methylphenyl, propyl

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The synthesis of this compound likely follows a modular approach common to thiazolidinone derivatives :

  • Thiazolidinone Core Formation: Condensation of thiourea with α-mercaptoacetic acid derivatives under acidic conditions.

  • Pyrazole Moiety Introduction: Cyclocondensation of hydrazines with diketones or β-keto esters.

  • Substituent Functionalization:

    • Isobutoxy Group Installation: Alkylation of phenolic intermediates using isobutyl bromide.

    • Butyl Chain Attachment: Nucleophilic substitution or alkylation at the thiazolidinone nitrogen.

Optimized conditions (e.g., toluene reflux, 110°C, 12 hours) enhance yield by minimizing steric hindrance from the bulky isobutoxy group .

Reaction Dynamics

The compound’s reactivity is governed by:

  • Thioxo Group: Participates in nucleophilic substitutions, forming disulfide bonds under oxidative conditions.

  • Methylene Bridge: Acts as a conjugated system, enabling Michael additions or Diels-Alder reactions .

Pharmacological Profile

Antimicrobial Activity

Analog studies demonstrate broad-spectrum antimicrobial effects:

  • Gram-positive bacteria: MIC = 8–16 µg/mL (vs. Staphylococcus aureus).

  • Fungal pathogens: IC₅₀ = 12–24 µg/mL (vs. Candida albicans) .
    Mechanistically, the thioxo group chelates metal ions in microbial enzymes, disrupting cell wall synthesis .

Anticancer Screening

Preliminary assays against MCF-7 breast cancer cells show:

  • IC₅₀ = 18 µM (vs. 25 µM for doxorubicin control).

  • Apoptosis induction via caspase-3 activation .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (logP = 4.2), necessitating formulation with surfactants .

  • Thermal Stability: Decomposition at 210°C, suitable for solid-dose formulations .

Table 2: Spectroscopic Data (Analog )

TechniqueKey Signals
¹H NMRδ 7.8 (d, pyrazole-H), δ 1.2 (t, butyl)
IR1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)

Challenges and Future Directions

  • Bioavailability Optimization: Structural modifications to enhance water solubility without compromising activity.

  • Target Identification: Proteomic studies to map interactions with kinases or GPCRs.

  • Toxicological Profiling: Acute toxicity studies in rodent models to establish safety margins.

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